molecular formula C15H17BrN2O3 B2975056 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide CAS No. 1396709-30-0

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide

Cat. No. B2975056
CAS RN: 1396709-30-0
M. Wt: 353.216
InChI Key: WRSPIFJQBMKTTJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the activation of the transcription factor nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of immune and inflammatory responses.

Scientific Research Applications

Solid State Conformations and Antidopaminergic Effects

The compound, along with related benzamides like remoxipride hydrochloride, demonstrates significant relevance in understanding the conformations in solid state and their antidopaminergic effects. These compounds help in comprehending the interaction with dopamine receptors, essential for developing medications targeting psychiatric disorders like schizophrenia (Högberg et al., 1986).

Synthesis and Metabolism

Research on the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, is crucial. These studies provide insights into the metabolic pathways and synthetic schemes of related compounds, aiding in the development of new pharmacological agents (Gawell et al., 1989).

Antioxidant and Antimicrobial Properties

Compounds like 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide, especially those derived from marine sources, have been studied for their potential antioxidant and antimicrobial properties. Such studies open up possibilities for their use in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Potential Antipsychotic Agents

Research into the synthesis of related compounds, like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has provided insights into their potential as antipsychotic agents. These studies explore the structural and conformational aspects necessary for effective dopamine D-2 receptor interaction, contributing to the development of novel antipsychotic drugs (Högberg et al., 1990).

Synthesis of p-Substituted Phenylglycines

Research on the synthesis of p-substituted d,l-phenylglycines through amidoalkylation of benzylchloride and N-benzylbenzamide provides valuable information on chemical synthesis methods. Such methods are crucial for the production of pharmaceuticals and fine chemicals (Ben-Ishai et al., 1977).

Mechanism of Action

properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-18-7-3-4-13(18)14(19)9-17-15(20)11-8-10(21-2)5-6-12(11)16/h3-8,14,19H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPIFJQBMKTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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